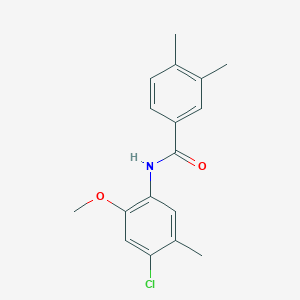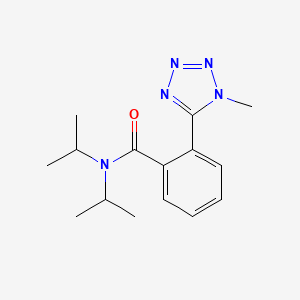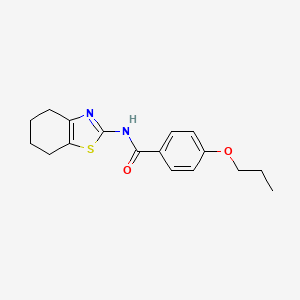![molecular formula C19H23ClN2O4 B5596688 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of derivatives similar to 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one has been explored in various studies. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with various substitutions, have been prepared and assessed for their biological activities, including antihypertensive and antiviral effects (Caroon et al., 1981), (Apaydın et al., 2019). These studies illustrate the synthetic routes and modifications that can influence the activity profile of such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one has been analyzed to understand their interaction with biological targets. The structural configuration plays a crucial role in their binding affinity and activity at various receptors, highlighting the importance of specific substituents and their positions (Wang et al., 2011).
Aplicaciones Científicas De Investigación
Antihypertensive Agents
Compounds structurally related to 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one have been synthesized and tested for their antihypertensive properties. A study by Caroon et al. (1981) on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed that some derivatives possess significant antihypertensive activity. These compounds were evaluated as alpha-adrenergic blockers, with certain derivatives identified as alpha2-adrenoceptor antagonists, suggesting potential for controlling blood pressure without significant orthostatic hypotension Caroon et al., 1981.
ORL1 Receptor Agonists
Röver et al. (2000) discovered a series of compounds acting as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These non-peptide agonists exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays. This highlights the potential of these compounds in developing new therapeutic agents targeting the ORL1 receptor Röver et al., 2000.
Antiviral Activity
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated their activity against human coronavirus and influenza virus. Notably, certain compounds demonstrated significant inhibition of human coronavirus 229E replication. This suggests the potential of such structures for antiviral drug development, especially given the global importance of managing viral infections Apaydın et al., 2019.
Radioprotective Properties
Shapiro et al. (1968) explored the radioprotective properties of 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride. The compound showed potential in protecting against lethal doses of X-radiation in mice, with a significant survival rate in pretreated animals. This indicates a promising avenue for the development of agents that can mitigate the effects of radiation exposure Shapiro et al., 1968.
Direcciones Futuras
Propiedades
IUPAC Name |
8-[2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c1-21-12-19(11-18(21)24)2-4-22(5-3-19)17(23)9-13-8-15-16(10-14(13)20)26-7-6-25-15/h8,10H,2-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFXXFZEPQYNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)CC3=CC4=C(C=C3Cl)OCCO4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)
![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

